Inhibition of Integrase-Ku70 Complex Formation
In a fluorescence-based protein-protein interaction assay using genetically encoded fluorescent tags linked to both integrase and Ku70, compound s17 (HIV-1 inhibitor-63) inhibited the formation of the IN/Ku70 complex with an IC50 of 13 ± 2 µM, demonstrating 5.4-fold greater potency than s8 (IC50 = 70 ± 15 µM) and 3.1-fold greater potency than s9 (IC50 = 40 ± 8 µM) [1].
| Evidence Dimension | Inhibition of integrase-Ku70 complex formation (IC50) |
|---|---|
| Target Compound Data | 13 ± 2 µM |
| Comparator Or Baseline | s8: 70 ± 15 µM; s9: 40 ± 8 µM |
| Quantified Difference | 5.4-fold more potent than s8; 3.1-fold more potent than s9 |
| Conditions | In vitro fluorescence-based protein-protein interaction assay; compounds tested at concentrations up to 100 µM |
Why This Matters
This direct head-to-head comparison establishes s17 as the most potent inhibitor within the same chemical series identified from the primary screen, justifying its selection as the lead compound for further development.
- [1] Anisenko A, Galkin S, Ilgova E, et al. KuINins as a New Class of HIV-1 Inhibitors That Block Post-Integration DNA Repair. Int J Mol Sci. 2023;24(24):17354. doi:10.3390/ijms242417354 View Source
